methyl 8-chloro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Description
Methyl 8-chloro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C21H18ClN3O3 and its molecular weight is 395.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.1036691 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 8-chloro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C19H19ClN2O3
- Molecular Weight : 364.82 g/mol
The compound features a quinoline core substituted with an indole moiety, which is known for its diverse biological properties.
Research indicates that this compound exhibits its biological effects primarily through:
- Inhibition of Enzymatic Pathways : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In particular, selective inhibition of COX-2 has been noted, suggesting its use as an anti-inflammatory agent .
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and others. It appears to interfere with cell cycle progression and promote cell death through intrinsic apoptotic pathways .
Anticancer Efficacy
A series of studies evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10.5 | Induction of apoptosis via mitochondrial pathway |
HeLa | 12.0 | Cell cycle arrest at G0/G1 phase |
A549 (Lung Cancer) | 15.5 | Inhibition of COX enzymes |
Anti-inflammatory Activity
The compound's anti-inflammatory effects were assessed through its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages:
Treatment | NO Production (µM) | % Inhibition |
---|---|---|
Control | 25.0 | - |
Compound (10 µM) | 10.0 | 60% |
Compound (20 µM) | 5.0 | 80% |
These results indicate a significant reduction in NO production, highlighting its potential as an anti-inflammatory agent .
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP .
- Inflammation Model : In vivo studies using animal models demonstrated that administration of the compound significantly reduced inflammation markers compared to control groups, supporting its potential application in treating inflammatory diseases .
Properties
IUPAC Name |
methyl 8-chloro-4-[2-(1H-indol-3-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c1-28-21(27)17-19(14-6-4-7-15(22)18(14)25-20(17)26)23-10-9-12-11-24-16-8-3-2-5-13(12)16/h2-8,11,24H,9-10H2,1H3,(H2,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTMYONDCMTLES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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